molecular formula C16H16ClN3O2 B267436 N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)propanamide

N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)propanamide

Katalognummer B267436
Molekulargewicht: 317.77 g/mol
InChI-Schlüssel: YUHAVKXFHZDSGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)propanamide, commonly known as CCPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. CCPA belongs to the family of adenosine receptor agonists, which means that it can bind to and activate adenosine receptors in the body.

Wirkmechanismus

CCPA activates adenosine receptors by binding to them and mimicking the effects of adenosine. Adenosine receptors are G protein-coupled receptors that are widely distributed in the body. There are four subtypes of adenosine receptors, A1, A2A, A2B, and A3. CCPA has the highest affinity for the A1 and A3 subtypes of adenosine receptors.
Biochemical and Physiological Effects:
Activation of adenosine receptors by CCPA leads to a variety of biochemical and physiological effects. In the cardiovascular system, CCPA leads to a decrease in heart rate and blood pressure. In the brain, CCPA leads to a decrease in neuronal excitability and an increase in cerebral blood flow. CCPA has also been shown to have anti-inflammatory and immunomodulatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using CCPA in lab experiments is its high selectivity for adenosine receptors. This allows researchers to specifically target adenosine receptors and study their effects. However, CCPA has a relatively short half-life, which can make it difficult to study its long-term effects. CCPA also has a relatively low solubility, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are many potential future directions for research on CCPA. One area of research is the development of more potent and selective adenosine receptor agonists. Another area of research is the use of CCPA in combination with other drugs for the treatment of cardiovascular and neurological diseases. Finally, there is potential for the development of novel drug delivery systems that can improve the solubility and bioavailability of CCPA.

Synthesemethoden

CCPA can be synthesized using a multi-step process, starting from 4-chloroaniline. The first step involves the reaction of 4-chloroaniline with phosgene to form 4-chloroformanilide. This intermediate is then reacted with 4-nitrophenyl isocyanate to form 4-{[(4-chloroanilino)carbonyl]amino}phenyl isocyanate. Finally, this compound is reacted with propanoic acid to form CCPA. The synthesis of CCPA has been optimized to yield high purity and high yield.

Wissenschaftliche Forschungsanwendungen

CCPA has been extensively studied for its potential use in scientific research. One of the main areas of research is its role in the regulation of cardiovascular function. CCPA has been shown to activate adenosine receptors in the heart, leading to a decrease in heart rate and blood pressure. This makes CCPA a potential therapeutic agent for the treatment of hypertension and other cardiovascular diseases.
CCPA has also been studied for its potential use in the treatment of neurological disorders. Adenosine receptors are widely distributed in the brain, and activation of these receptors has been shown to have neuroprotective effects. CCPA has been shown to activate adenosine receptors in the brain, leading to a decrease in neuronal excitability and an increase in cerebral blood flow. This makes CCPA a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

Produktname

N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)propanamide

Molekularformel

C16H16ClN3O2

Molekulargewicht

317.77 g/mol

IUPAC-Name

N-[4-[(4-chlorophenyl)carbamoylamino]phenyl]propanamide

InChI

InChI=1S/C16H16ClN3O2/c1-2-15(21)18-12-7-9-14(10-8-12)20-16(22)19-13-5-3-11(17)4-6-13/h3-10H,2H2,1H3,(H,18,21)(H2,19,20,22)

InChI-Schlüssel

YUHAVKXFHZDSGO-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl

Kanonische SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.